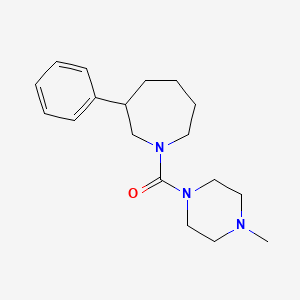

(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone” is a new piperazine compound . It has been studied for its anti-nociceptive and anti-inflammatory effects .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 1-phenyl-1H-pyrazole-4-carboxylic acid and SOCl2 in the presence of anhydrous DMF .Molecular Structure Analysis

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .Applications De Recherche Scientifique

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives are recognized for their versatile scaffold in medicinal chemistry, with applications extending into the treatment of central nervous system (CNS) disorders. Despite the historical view of phenylpiperazine as primarily a "CNS structure," recent patents and studies suggest its potential for diversification across various therapeutic fields. Modifications to the molecular skeleton and basicity, along with substitution patterns on the aromatic ring, can lead to significant pharmacokinetic and pharmacodynamic improvements, potentially useful across a spectrum of therapeutic areas. This versatility underscores the potential of phenylpiperazine derivatives, including compounds structurally related to (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone, for the development of new classes of therapeutic agents (Maia, Tesch, & Fraga, 2012).

Mécanisme D'action

The compound has been found to have anti-nociceptive and anti-inflammatory effects . It decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety and Hazards

Propriétés

IUPAC Name |

(4-methylpiperazin-1-yl)-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-19-11-13-20(14-12-19)18(22)21-10-6-5-9-17(15-21)16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSHQZXZBHDLKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N'-[4-(trifluoromethyl)pyridin-2-yl]propanehydrazide](/img/structure/B2615114.png)

![N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2615121.png)

![3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B2615123.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2615125.png)

![6-Chloro-2-methyl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2615127.png)